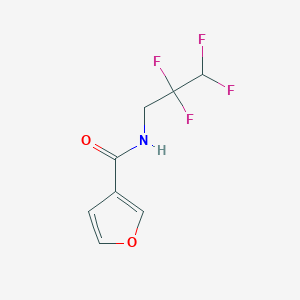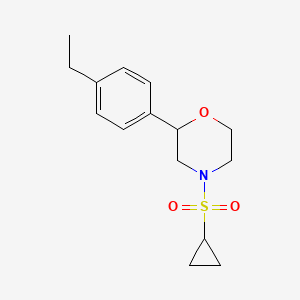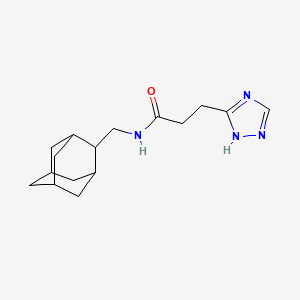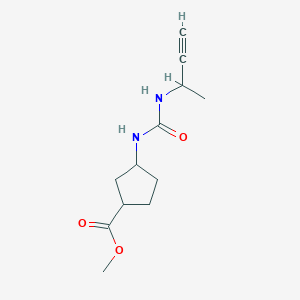
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, also known as TFPAC, is a chemical compound that has recently gained attention in the scientific community. This compound has been synthesized for its potential use in scientific research applications.
Mechanism of Action
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPV1. By blocking the activity of TRPV1, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to reduce pain and inflammation in animal models. Studies have also shown that N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1beta), and interleukin-6 (IL-6), in vitro and in vivo. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has also been shown to have a low toxicity profile, making it a potential candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide also has a high affinity for TRPV1, which allows for the effective inhibition of this channel. However, one limitation of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in scientific research. One potential direction is the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in the study of pain and inflammation in animal models. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Another future direction is the development of more soluble analogs of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, which could improve its effectiveness in certain experiments.
Conclusion:
In conclusion, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research applications. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of TRPV1, which makes it a potential tool for studying the role of this ion channel in pain and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis method of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide involves the reaction of 2,2,3,3-tetrafluoropropylamine with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in high yield and purity.
Scientific Research Applications
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been synthesized for its potential use in scientific research applications, particularly in the field of neuroscience. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to block the activity of TRPV1 in vitro and in vivo, making it a potential tool for studying the role of TRPV1 in pain and inflammation.
properties
IUPAC Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c9-7(10)8(11,12)4-13-6(14)5-1-2-15-3-5/h1-3,7H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVVMXCRFFSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)


![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)

![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)